2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intriguing compound in organic chemistry. Characterized by its unique structure, it offers a rich field for exploration due to its potential applications in various scientific domains, including chemistry, biology, medicine, and industry. The compound's unique structure lends itself to several reactive possibilities, making it a subject of considerable interest in synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis protocols. Key steps include the formation of the pyrimidoquinoline core through cyclization reactions. The incorporation of isopentylthio and pyridinyl groups usually requires selective functionalization strategies, involving reagents such as thiols and pyridine derivatives under controlled conditions of temperature and pH to ensure specific attachment at desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound often leverages high-throughput methods and continuous flow chemistry to optimize yield and purity. Scalable approaches might include the use of automated synthesizers and specialized catalysts to streamline the reaction steps, reduce the need for extensive purification, and enhance overall efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound engages in several types of chemical reactions:
Oxidation: : It can be oxidized using agents such as potassium permanganate or chromates, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often involve reagents like lithium aluminium hydride or hydrogenation catalysts, converting carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the pyridinyl and thioether groups, facilitated by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Typical reagents include:
For oxidation: Potassium permanganate, chromium trioxide
For reduction: Sodium borohydride, lithium aluminium hydride
For substitution: Ammonia, ethanol
Major Products
Reaction products are varied, often including oxidized or reduced derivatives, or new substituted compounds where nucleophiles replace existing functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating complex molecules, aiding the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Its structural analogs show potential in bioactivity studies, including enzyme inhibition and interaction with cellular receptors, making it a candidate for drug discovery research.
Medicine
Research investigates its use in medicinal chemistry, exploring potential roles in therapeutic agents targeting specific biological pathways or diseases.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, agrochemicals, or polymers, benefiting from its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through various molecular interactions, depending on its application:
In enzymatic studies, it may act as an inhibitor, binding to active sites and hindering enzyme activity.
In cellular systems, it may interact with specific receptors or channels, modulating biological responses.
The exact pathways often involve complex interactions and can be elucidated through in-depth biochemical studies.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, such as those in the tetrahydropyrimidoquinoline family, it stands out due to its unique substitution pattern that influences its reactivity and biological activity.
Similar Compounds
8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(methylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
These compounds share core structures but vary in substituent groups, impacting their overall properties and applications. Each variation provides unique opportunities for exploration in chemical synthesis and biological studies.
Properties
IUPAC Name |
8,8-dimethyl-2-(3-methylbutylsulfanyl)-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-13(2)7-10-30-22-26-20-19(21(29)27-22)17(14-5-8-24-9-6-14)18-15(25-20)11-23(3,4)12-16(18)28/h5-6,8-9,13,17H,7,10-12H2,1-4H3,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCKGMVHYQUCDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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